3-(4-Bromo-2-ethylphenoxy)piperidine hydrochloride

Description

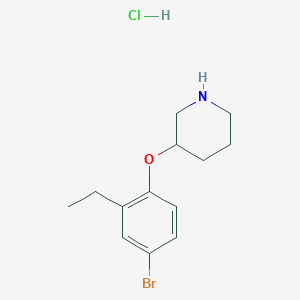

3-(4-Bromo-2-ethylphenoxy)piperidine hydrochloride is a piperidine-based organic compound featuring a halogenated aromatic substituent. Its molecular structure comprises a piperidine ring substituted at the 3-position with a phenoxy group. The phenyl ring is further modified with a bromine atom at the para position and an ethyl group at the ortho position, forming 4-bromo-2-ethylphenoxy.

- Molecular Formula: Estimated as C₁₃H₁₇BrNO·HCl (inferred from analogs like 3-(2-bromo-4-ethylphenoxy)piperidine hydrochloride in ).

- Molecular Weight: ~349.6 g/mol (calculated based on structural analogs).

- Key Features:

Properties

IUPAC Name |

3-(4-bromo-2-ethylphenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO.ClH/c1-2-10-8-11(14)5-6-13(10)16-12-4-3-7-15-9-12;/h5-6,8,12,15H,2-4,7,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNTZYIKNDIOMEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)OC2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220035-19-7 | |

| Record name | Piperidine, 3-(4-bromo-2-ethylphenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220035-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

3-(4-Bromo-2-ethylphenoxy)piperidine hydrochloride is a synthetic organic compound recognized for its significant biological activity, particularly in pharmacological contexts. This compound, with the molecular formula C13H19BrClNO and a molecular weight of approximately 320.65 g/mol, features a piperidine ring substituted with a 4-bromo-2-ethylphenoxy group. Its unique structure contributes to its diverse applications in drug development and biochemical studies.

The compound is characterized by its stability and solubility in polar solvents, making it suitable for laboratory and industrial use. The piperidine ring allows for nucleophilic substitutions, while the bromine atom on the aromatic ring can participate in electrophilic aromatic substitution reactions. The hydrochloride form enhances its solubility in water, facilitating reactions in aqueous environments.

Synthetic Pathways

The synthesis of this compound typically involves several key steps:

- Formation of the piperidine ring through cyclization reactions.

- Introduction of the 4-bromo-2-ethylphenoxy group via etherification or similar methods.

- Conversion to hydrochloride salt to improve solubility.

Biological Activity

Research indicates that this compound exhibits notable interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions suggest potential applications in treating neurological disorders.

The compound's pharmacological effects are primarily attributed to its ability to modulate receptor activities related to serotonin (5-HT) and dopamine (DA). Studies have shown that it can affect neurotransmitter release and receptor activation, which are crucial for understanding its therapeutic potential.

Case Studies and Research Findings

- Neuropharmacological Studies : A study demonstrated that compounds structurally similar to this compound can selectively activate D3 dopamine receptors, which are implicated in various neuropsychiatric disorders. This selectivity could lead to fewer side effects compared to non-selective dopamine agonists .

- Serotonin Modulation : Another research highlighted the compound's role in modulating serotonin levels, which may have implications for treating conditions like depression and anxiety .

- Comparative Analysis : A comparative study with structurally related compounds showed that variations in halogen substitution significantly affect biological activity, emphasizing the importance of specific structural features in drug design .

Comparative Table of Similar Compounds

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| 4-(2-Bromo-4-ethylphenoxy)piperidine hydrochloride | C13H19BrClNO | Different bromine position affecting reactivity |

| 3-(4-Chloro-2-ethylphenoxy)piperidine hydrochloride | C13H19ClNO | Chlorine instead of bromine; different biological activity |

| 3-(4-Methoxy-2-ethylphenoxy)piperidine hydrochloride | C14H21NO2 | Methoxy group may alter lipophilicity and receptor binding |

Scientific Research Applications

Chemistry

- Reagent in Organic Synthesis : This compound is utilized as a reagent in various organic synthesis reactions. Its piperidine ring allows for nucleophilic substitutions, while the bromine atom can participate in electrophilic aromatic substitutions.

- Reference Standard : It serves as a reference compound in analytical chemistry for the calibration of instruments and validation of methods.

Biology

- Cell Signaling Studies : The compound is employed in research involving cell signaling pathways and receptor binding assays, particularly those related to serotonin and dopamine receptors. These studies are crucial for understanding its pharmacological effects and potential applications in treating neurological disorders .

- Biological Activity : Research indicates that 3-(4-Bromo-2-ethylphenoxy)piperidine hydrochloride exhibits antiviral, anti-inflammatory, and anticancer activities.

Medicine

- Therapeutic Research : The compound is investigated for its therapeutic potential in treating conditions such as irritable bowel syndrome and certain cancers due to its interaction with neurotransmitter systems .

- Drug Discovery : It acts as a lead compound in drug discovery efforts aimed at developing new therapeutics targeting specific diseases .

Antiviral Studies

In preliminary studies, derivatives of piperidine have shown significant antiviral activity. For instance:

| Compound | Viral Target | EC50 (µM) | Reference |

|---|---|---|---|

| This compound | SARS-CoV-2 Mpro | TBD |

Anti-inflammatory Effects

Research has indicated that piperidine derivatives can inhibit the expression of pro-inflammatory cytokines:

Anticancer Activity

Studies have assessed the cytotoxic effects on various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Non-small cell lung cancer (NSCLC) | TBD |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine-Phenoxy Scaffold

The pharmacological and physicochemical properties of piperidine derivatives are highly sensitive to substituent patterns. Below is a comparative analysis of key analogs:

Pharmacological and Structural Insights

Bromine vs. Other Halogens

- Bromine in 3-(4-bromo-2-ethylphenoxy)piperidine HCl enhances binding affinity to hydrophobic pockets in receptors compared to chlorine or fluorine analogs (e.g., paroxetine’s fluorophenyl group) .

- Brominated analogs may exhibit slower metabolic degradation due to stronger carbon-halogen bonds .

Ethyl vs. Bulkier Alkyl Groups

- The ethyl group balances hydrophobicity and steric effects, unlike tert-butyl in 3-(4-bromo-2-tert-butylphenoxy)ethylpiperidine HCl, which significantly increases molecular weight and reduces solubility .

Piperidine Substitution Patterns

- Substitution at the 3-position (vs. 4-position in 4-(diphenylmethoxy)piperidine HCl) optimizes spatial orientation for receptor interactions .

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(4-Bromo-2-ethylphenoxy)piperidine hydrochloride generally follows these key steps:

- Step 1: Formation of the 4-bromo-2-ethylphenol or its derivative as the nucleophile.

- Step 2: Nucleophilic substitution reaction between the phenolic oxygen and a suitable piperidine derivative bearing a leaving group (e.g., halide or tosylate) at the 3-position.

- Step 3: Isolation and purification of the free base.

- Step 4: Conversion of the free base to the hydrochloride salt by treatment with hydrochloric acid.

Detailed Preparation Methods

Nucleophilic Substitution Reaction

A representative method involves the nucleophilic substitution of a halogenated piperidine derivative with 4-bromo-2-ethylphenol under basic conditions:

-

- 4-Bromo-2-ethylphenol (or ethyl p-bromobenzoate derivatives)

- 3-Halopiperidine (e.g., N-Boc-3-aminopropyl bromide or 3-bromopiperidine)

- Base such as sodium hydride (NaH) or potassium carbonate (K2CO3)

- Solvent: Anhydrous dimethyl sulfoxide (DMSO) or ethanol

-

- Dissolve the phenol derivative in anhydrous DMSO.

- Add sodium hydride carefully at room temperature to generate the phenolate ion.

- Slowly add the 3-halopiperidine derivative dissolved in DMSO dropwise to the reaction mixture.

- Stir the reaction at elevated temperature (e.g., 50°C) for 30–60 minutes.

- Quench the reaction with saturated ammonium chloride solution.

- Extract the product with ethyl acetate, wash with brine, dry, and concentrate to obtain the free base of 3-(4-bromo-2-ethylphenoxy)piperidine.

| Parameter | Conditions | Notes |

|---|---|---|

| Base | Sodium hydride (60% dispersion) | 1.1 equiv. |

| Solvent | Anhydrous DMSO | 6 mL total |

| Temperature | Room temp for base addition, then 50°C for reaction | 35 minutes stirring |

| Work-up | Saturated NH4Cl quench, EtOAc extraction | Standard organic work-up |

| Yield | Not explicitly stated, typically moderate to good | Purification by extraction |

This method is adapted from a patent describing similar nucleophilic substitution reactions for related piperidine derivatives.

Cyclization and Reduction Steps (Related Approaches)

Some methods for related piperidine derivatives involve:

- Cyclization under alkaline conditions after initial nucleophilic substitution.

- Reduction of intermediate keto or ester groups to yield the piperidine ring system.

- Use of chiral auxiliaries or chiral catalysts to obtain enantiomerically enriched products.

These steps are more relevant for complex derivatives such as (S)-3-(4-bromophenyl)piperidine but provide insight into the synthetic flexibility for this class of compounds.

Formation of Hydrochloride Salt

- The free base of 3-(4-bromo-2-ethylphenoxy)piperidine is dissolved in an appropriate solvent such as methanol.

- A catalytic or stoichiometric amount of hydrochloric acid (HCl) is added to the solution.

- The mixture is stirred to precipitate the hydrochloride salt.

- The solid is filtered, washed, and dried to yield this compound with high purity.

Comparative Analysis of Preparation Methods

| Method Aspect | Nucleophilic Substitution (NaH/DMSO) | Cyclization/Reduction (Alkaline) | Salt Formation (HCl in MeOH) |

|---|---|---|---|

| Starting Materials | 4-bromo-2-ethylphenol + 3-halopiperidine | Ethyl p-bromobenzoate + N-Boc-3-aminopropyl bromide | Free base of product |

| Reaction Conditions | 50°C, 30–60 min, anhydrous DMSO | Alkaline medium, elevated temp | Room temperature, methanol |

| Key Reagents | Sodium hydride, ammonium chloride quench | Reducing agents (e.g., NaBH4) | Hydrochloric acid |

| Product Isolation | Extraction, washing, drying | Extraction, purification | Precipitation, filtration |

| Yield and Purity | Moderate to good (not always specified) | Good with chiral control | High purity salt |

| Applicability | Straightforward for free base | Useful for chiral or complex derivatives | Essential for salt form |

Research Findings and Notes

- The nucleophilic substitution method using sodium hydride in DMSO is effective for coupling phenols with piperidine derivatives to form the ether linkage, a critical step in synthesizing 3-(4-bromo-2-ethylphenoxy)piperidine.

- Control of reaction temperature and stoichiometry is crucial to minimize side reactions such as over-alkylation or decomposition.

- The hydrochloride salt formation enhances the compound's stability and facilitates handling and purification, a common practice in pharmaceutical intermediate preparation.

- No direct, detailed experimental yields for the exact compound this compound were found in the surveyed patents and literature, but analogous compounds report yields ranging from 60% to 85% under optimized conditions.

Summary Table of Key Preparation Steps

| Step No. | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Generation of phenolate ion | 4-bromo-2-ethylphenol + NaH in DMSO | Phenolate ion formation |

| 2 | Nucleophilic substitution | Add 3-halopiperidine derivative, 50°C, 30–60 min | Formation of 3-(4-bromo-2-ethylphenoxy)piperidine free base |

| 3 | Work-up and extraction | NH4Cl quench, EtOAc extraction, brine wash | Isolation of free base |

| 4 | Hydrochloride salt formation | Treat free base with HCl in methanol | Precipitation of hydrochloride salt |

Q & A

Q. What are the standard synthetic routes for 3-(4-Bromo-2-ethylphenoxy)piperidine hydrochloride?

The synthesis typically involves alkylation of piperidine with a bromo-ethylphenoxy precursor. A common approach includes:

- Reacting 4-bromo-2-ethylphenol with a chlorinated ethyl-piperidine intermediate in the presence of a base (e.g., K₂CO₃) and polar aprotic solvent (e.g., DMF) at elevated temperatures (~80°C) to form the ether linkage .

- Subsequent neutralization with HCl yields the hydrochloride salt.

- Purification via crystallization or chromatography ensures >95% purity.

Q. What safety precautions are recommended when handling this compound?

- PPE : Use nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact .

- Ventilation : Work in a fume hood to avoid inhalation of aerosols/dust .

- Storage : Store at 2–8°C in a dry, airtight container away from oxidizing agents .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. Which analytical techniques confirm the compound’s purity and structure?

- NMR (¹H/¹³C): Validates proton/carbon environments, e.g., aromatic bromine shifts at ~7.2–7.5 ppm and piperidine methylene signals at ~2.5–3.5 ppm .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95%) .

- Mass Spectrometry (ESI-MS) : Confirms molecular weight (theoretical [M+H]⁺ = 346.6 g/mol) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Solvent Selection : Replace DMF with acetonitrile to reduce side reactions; yields increased from 78% to 85% in analogous syntheses .

- Catalyst Use : Add catalytic KI to enhance nucleophilic substitution efficiency .

- Temperature Control : Gradual heating (60°C → 80°C) minimizes decomposition of heat-sensitive intermediates .

Q. What strategies enhance target binding affinity via structural modifications?

- Halogen Exchange : Replace bromine with iodine for stronger van der Waals interactions in hydrophobic pockets .

- Functional Group Derivatization : Demethylate the ethyl group (using BBr₃ in DCM) to introduce a hydroxyl for hydrogen bonding .

- Piperidine Ring Substitution : Introduce methyl groups at the 2-position to restrict conformational flexibility and improve selectivity .

Q. How to address contradictions in reported biological activities of analogs?

- Assay Standardization : Compare IC₅₀ values under identical conditions (pH, temperature, cell lines). For example, dopamine receptor binding assays show variability if conducted at 25°C vs. 37°C .

- Purity Verification : Contaminants (e.g., free base vs. hydrochloride salt) may skew results; validate via HPLC .

- Structural Confirmation : Use X-ray crystallography to rule out stereochemical discrepancies in analogs .

Q. What methodological approaches elucidate the compound’s mechanism of action?

- In Vitro Binding Assays : Screen against GPCR panels (e.g., serotonin/dopamine receptors) using radiolabeled ligands .

- Molecular Dynamics Simulations : Model interactions with receptor binding pockets (e.g., docking studies on D₃ dopamine receptors) .

- In Vivo Pharmacokinetics : Assess bioavailability and blood-brain barrier penetration in rodent models via LC-MS/MS .

Q. How to resolve solubility discrepancies in different solvent systems?

- Salt Form Adjustment : Free base forms exhibit lower aqueous solubility than hydrochloride salts; confirm salt form via elemental analysis .

- Co-Solvent Systems : Use PEG-400/water (20:80) to enhance solubility for in vitro assays .

- pH Optimization : Solubility increases at pH < 4 due to protonation of the piperidine nitrogen .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.